(4-Aminophenyl)(pyridin-4-yl)methanone
Overview
Description
(4-Aminophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of an aminophenyl group and a pyridinyl group connected through a methanone linkage
Scientific Research Applications
(4-Aminophenyl)(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
A structurally similar compound, (4-fluorophenyl)(pyridin-4-yl)methanone, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
It’s plausible that it interacts with its target enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes
Biochemical Pathways
If it indeed targets Leukotriene A-4 hydrolase as suggested, it could impact the leukotriene biosynthesis pathway, leading to downstream effects on inflammatory responses .
Pharmacokinetics
Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
If it inhibits Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-aminobenzophenone with pyridine derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-aminobenzophenone is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(pyridin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aminophenyl or pyridinyl rings .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a fluorine atom instead of an amino group, which can significantly alter its chemical and biological properties.
(4-Methylphenyl)(pyridin-4-yl)methanone: The presence of a methyl group instead of an amino group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
(4-Aminophenyl)(pyridin-4-yl)methanone is unique due to the presence of both an aminophenyl group and a pyridinyl group, which confer distinct chemical and biological properties. The amino group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Properties
IUPAC Name |
(4-aminophenyl)-pyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZARAUVKUVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350775 | |
Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170893-64-8 | |
Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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